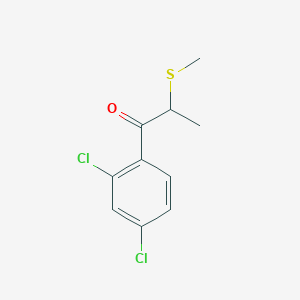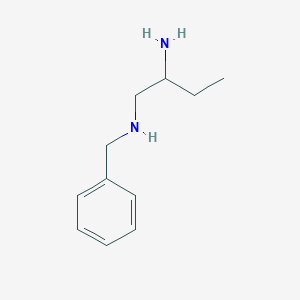
(2-Aminobutyl)(benzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobutyl)(benzyl)amine is an organic compound that belongs to the class of benzylamines Benzylamines are characterized by the presence of a benzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(benzyl)amine can be achieved through several methods. One common approach involves the reductive amination of benzylamine with an appropriate aldehyde or ketone, followed by reduction of the resulting imine to the amine. This method avoids the problem of multiple alkylations and provides a controlled manner of forming nitrogen-carbon bonds .
Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology. This reaction is catalyzed by a highly active Mn(I) pincer catalyst and offers low catalyst loadings and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Aminobutyl)(benzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4, NaBH(OAc)3
Substitution: Alkyl halides, RCOCl, RCHO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carbonyl compounds, while reduction typically produces secondary or tertiary amines .
Scientific Research Applications
(2-Aminobutyl)(benzyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(benzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes or ketones, which are then reduced to amines.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to a primary amine.
N-Benzylpiperidine: Contains a benzyl group attached to a piperidine ring.
N-Benzylpropargylamine: Features a benzyl group attached to a propargylamine.
Uniqueness
(2-Aminobutyl)(benzyl)amine is unique due to its specific structure, which combines a benzyl group with a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-N-benzylbutane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9,12H2,1H3 |
InChI Key |
DOOLCPGRICHIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


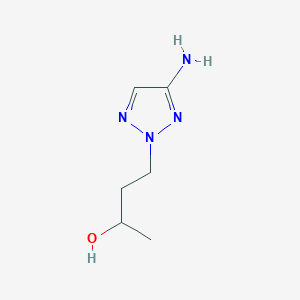
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
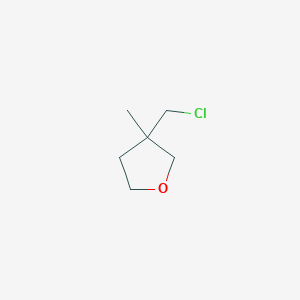
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
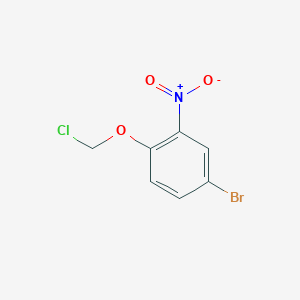
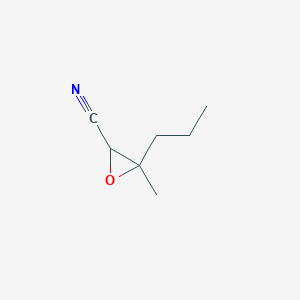
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
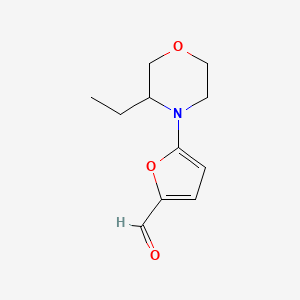
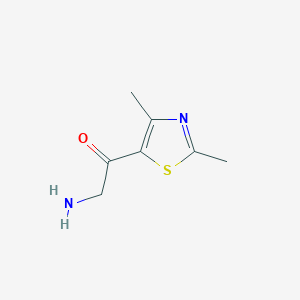
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)

![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
